molecular formula C19H30N4O2 B2951875 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide CAS No. 1333727-35-7

2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2951875
M. Wt: 346.475
InChI Key: HNFKXNZYPPTZBE-UHFFFAOYSA-N
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Description

2-{1’-acetyl-[2,2’-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide is a chemical compound with the following properties:



  • Molecular Formula : C~8~H~12~O~2~

  • Molecular Weight : 140.18 g/mol

  • IUPAC Name : 2-Acetyl-1-cyclohexanone

  • CAS Registry Number : 874-23-7

  • Structure :



Synthesis Analysis

The synthetic pathway for this compound involves the acetylation of cyclohexanone. The acetyl group is introduced at the 2-position of the cyclohexanone ring. Detailed synthetic methods and reaction conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular structure consists of a cyclohexanone ring with an acetyl group attached to the 2-position. The bipyrrolidine moiety is connected to the cyclohexanone via an amide linkage. The nitrile group (cyanocyclohexyl) is also part of the structure. The arrangement of atoms and bond angles can be visualized using computational tools.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.

  • Reduction : The carbonyl group (acetyl) can be reduced to an alcohol.

  • Substitution : The nitrile group may undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting point to understand its solid-state behavior.

  • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Consider stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate potential toxicity based on available data.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Assess environmental risks associated with its use.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its pharmacological effects.

  • Structural Modifications : Explore derivatives for improved properties.

  • Drug Development : Assess its potential as a drug candidate.


Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound. For detailed references, consult relevant scientific literature12.


properties

IUPAC Name

2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15(24)23-12-6-8-17(23)16-7-5-11-22(16)13-18(25)21-19(14-20)9-3-2-4-10-19/h16-17H,2-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFKXNZYPPTZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2CCCN2CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide

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